2-{4-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-3-HYDROXYPHENOXY}ACETOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(4-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide” is a complex organic molecule. It contains several functional groups, including a pyrazole ring, two methoxy groups, a hydroxy group, and an acetohydrazide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The pyrazole ring, for example, is a five-membered ring with two nitrogen atoms, which can contribute to the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the methoxy and hydroxy groups could impact its solubility, while the pyrazole ring could affect its stability .Scientific Research Applications
Tautomerism and Structural Analysis
Research on NH-pyrazoles, closely related to the compound of interest, has provided insights into the structural aspects of such compounds, including their tautomerism. The study by Cornago et al. (2009) on the annular tautomerism of curcuminoid NH-pyrazoles used X-ray crystallography and NMR spectroscopy to determine the structures and tautomerism in both solution and solid states, highlighting the complex hydrogen bonding patterns that stabilize these structures Cornago et al., 2009.
Synthesis and Photophysical Properties
The synthesis and investigation of novel pyrazoline derivatives reveal their potential as fluorescent chemosensors for metal ion detection. Salman A. Khan (2020) described the synthesis of a pyrazoline derivative that demonstrated positive solvatochromism and could act as a fluorescent chemosensor for Fe3+ ions, indicating applications in environmental monitoring and analytical chemistry Khan, 2020.
Biological Evaluation for Pharmaceutical Applications
Compounds with pyrazole cores have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. For instance, Kendre et al. (2015) synthesized derivatives that were tested for antibacterial and antifungal activities, with some showing promising results Kendre et al., 2015. Similarly, Kucukoglu et al. (2016) explored polymethoxylated-pyrazoline benzene sulfonamides for their cytotoxic activities on tumor and non-tumor cell lines, as well as inhibitory effects on carbonic anhydrase isoenzymes, contributing to cancer research and potential therapeutic applications Kucukoglu et al., 2016.
Antimycobacterial Activity
Research also extends to the development of compounds targeting specific pathogens. For example, Ali and Yar (2007) focused on synthesizing novel derivatives with potent antimycobacterial activity against isoniazid-resistant Mycobacterium tuberculosis, demonstrating the potential of such compounds in addressing drug-resistant tuberculosis Ali & Yar, 2007.
Properties
IUPAC Name |
2-[4-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-hydroxyphenoxy]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5/c1-26-16-6-3-11(7-17(16)27-2)14-9-21-23-19(14)13-5-4-12(8-15(13)24)28-10-18(25)22-20/h3-9,24H,10,20H2,1-2H3,(H,21,23)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLHILMSAMXERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.